molecular formula C12H12ClNO2 B14038850 ethyl 2-(5-chloro-1H-indol-2-yl)acetate

ethyl 2-(5-chloro-1H-indol-2-yl)acetate

Cat. No.: B14038850
M. Wt: 237.68 g/mol
InChI Key: SRVCSHNRBCPWPA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1H-indol-2-yl)acetate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound, in particular, features a chloro-substituted indole ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-1H-indol-2-yl)acetate typically involves the reaction of 5-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Starting Materials: 5-chloroindole and ethyl bromoacetate.

    Base: Potassium carbonate.

    Solvent: Dimethylformamide (DMF).

    Reaction Conditions: Elevated temperature, typically around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1H-indol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Ethyl 2-(5-chloro-1H-indol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-1H-indol-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, influencing their activity. The chloro substituent can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

Ethyl 2-(5-chloro-1H-indol-2-yl)acetate can be compared with other indole derivatives, such as:

    Ethyl 2-(1H-indol-2-yl)acetate: Lacks the chloro substituent, which can affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

    5-Chloroindole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its acidity and reactivity.

The uniqueness of this compound lies in its specific combination of the chloro substituent and the ethyl ester group, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

ethyl 2-(5-chloro-1H-indol-2-yl)acetate

InChI

InChI=1S/C12H12ClNO2/c1-2-16-12(15)7-10-6-8-5-9(13)3-4-11(8)14-10/h3-6,14H,2,7H2,1H3

InChI Key

SRVCSHNRBCPWPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

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